2-chloroacetic acid

Catalog No.
S950030
CAS No.
1839-15-2
M.F
C2H3ClO2
M. Wt
96.479
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloroacetic acid

CAS Number

1839-15-2

Product Name

2-chloroacetic acid

IUPAC Name

2-chloroacetic acid

Molecular Formula

C2H3ClO2

Molecular Weight

96.479

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1

InChI Key

FOCAUTSVDIKZOP-ZDOIIHCHSA-N

SMILES

C(C(=O)O)Cl

Synonyms

Monochloroacetic Acid-13C2; NSC 142-13C2; NSC 42970-13C2;

Isotope Tracer Studies

Chloroacetic acid-13C2, with its enriched carbon-13 atoms, serves as a valuable tool in isotope tracer studies. These studies track the fate and pathways of molecules within a system. The carbon-13 isotope, due to its distinct mass compared to carbon-12, allows researchers to distinguish the labeled chloroacetic acid from other sources of unlabeled carbon in the system. This enables them to follow the movement and transformation of the molecule through various biological or chemical processes.

For instance, scientists might use chloroacetic acid-13C2 to investigate the metabolic pathways of chloroacetic acid in living organisms. By analyzing the distribution of the labeled carbon atoms in different metabolites, they can gain insights into how the organism breaks down and utilizes the molecule.

NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. Chloroacetic acid-13C2, with its enriched carbon-13 atoms, provides stronger and more distinct signals in the NMR spectrum compared to the unlabeled form. This allows researchers to obtain clearer and more accurate information about the chemical environment of each carbon atom within the molecule.

Studying Enzyme Mechanisms

Chloroacetic acid-13C2 can be a valuable tool in studying the mechanisms of enzymes that interact with chloroacetic acid. By incorporating the labeled molecule into a reaction catalyzed by an enzyme, researchers can track the specific carbon atoms involved in the reaction. This allows them to elucidate the steps involved in the enzymatic process and understand how the enzyme recognizes and transforms the substrate molecule.

2-Chloroacetic acid, also known as chloroethanoic acid, is an organochlorine compound with the chemical formula ClCH2COOH\text{ClCH}_2\text{COOH}. It is a colorless solid that is highly soluble in water. This compound is a chlorinated derivative of acetic acid, characterized by the presence of a chlorine atom attached to the second carbon of the acetic acid molecule. The electronegative chlorine atom enhances the acidity of 2-chloroacetic acid compared to acetic acid, making it a stronger acid due to its ability to stabilize the conjugate base through resonance and inductive effects .

Chloroacetic acid-13C2 itself does not have a specific mechanism of action. Its primary function is to serve as a ¹³C-labeled precursor for the synthesis of other molecules. These synthesized molecules can then be used to study various biological processes or interactions through NMR spectroscopy by leveraging the distinct signal of the ¹³C isotope.

Chloroacetic acid-13C2 shares the same hazards as unlabeled chloroacetic acid [8]. It is:

  • Toxic: Can be fatal if swallowed, inhaled, or absorbed through the skin [8].
  • Corrosive: Causes severe skin burns and eye damage [8].
  • Environmental hazard: Very toxic to aquatic life [8].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Wash hands thoroughly after handling.
  • Follow proper disposal procedures for hazardous waste.

2-Chloroacetic acid is highly reactive, particularly due to the C-Cl bond. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, forming various products. For example, when reacted with sodium hydroxide, it forms sodium chloroacetate:
    ClCH2COOH+NaOHClCH2COONa++H2O\text{ClCH}_2\text{COOH}+\text{NaOH}\rightarrow \text{ClCH}_2\text{COO}^-\text{Na}^++\text{H}_2\text{O}
  • Esterification: It can react with alcohols to form esters. For instance, when reacted with ethanol, it forms ethyl chloroacetate.
  • Formation of Chloroacetyl Chloride: 2-Chloroacetic acid can react with phosphorus oxychloride or thionyl chloride to yield chloroacetyl chloride:
    ClCH2COOH+PCl3ClCH2COCl\text{ClCH}_2\text{COOH}+\text{PCl}_3\rightarrow \text{ClCH}_2\text{COCl}

These reactions illustrate its utility as an intermediate in various organic syntheses .

The synthesis of 2-chloroacetic acid can be achieved through two primary methods:

  • Chlorination of Acetic Acid: This method involves chlorinating acetic acid in the presence of a catalyst such as acetic anhydride:
    CH3COOH+Cl2ClCH2COOH+HCl\text{CH}_3\text{COOH}+\text{Cl}_2\rightarrow \text{ClCH}_2\text{COOH}+\text{HCl}
    This route often produces impurities like dichloroacetic and trichloroacetic acids.
  • Hydrolysis of Trichloroethylene: A more efficient method involves hydrolyzing trichloroethylene using sulfuric acid:
    CCl2=CHCl+2H2OClCH2COOH+2HCl\text{CCl}_2=\text{CHCl}+2\text{H}_2\text{O}\rightarrow \text{ClCH}_2\text{COOH}+2\text{HCl}
    This method yields high purity products and generates hydrochloric acid as a byproduct .

2-Chloroacetic acid has a wide range of applications:

  • Agriculture: It serves as an important intermediate in the production of herbicides such as glyphosate.
  • Pharmaceuticals: It is used in synthesizing various drugs and compounds due to its alkylating properties.
  • Industrial Uses: The compound is utilized in producing carboxymethyl cellulose and carboxymethyl starch, both of which are thickening agents .

Research on interaction studies involving 2-chloroacetic acid has shown its potential effects on various biological systems. As an alkylating agent, it can modify nucleophilic sites in biomolecules such as proteins and nucleic acids. This property has implications for its use in herbicides and pharmaceuticals but also raises concerns regarding toxicity and safety .

Several compounds share structural similarities with 2-chloroacetic acid. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Acetic AcidCH₃COOHBaseline compound; no halogen substituents
Dichloroacetic AcidCl₂CHCOOHTwo chlorine atoms increase reactivity
Trichloroacetic AcidCl₃CCOOHThree chlorine atoms; highly reactive and toxic
Glycolic AcidHOCH₂COOHHydroxy derivative; less toxic than chloro acids

While all these compounds are carboxylic acids, the presence of chlorine atoms in 2-chloroacetic acid significantly enhances its acidity and reactivity compared to acetic acid, making it useful in various chemical applications .

2-Chloroacetic acid, with the molecular formula C₂H₃ClO₂ and molecular weight of 94.497 g/mol, represents a fundamental halogenated carboxylic acid wherein a single chlorine atom substitutes one hydrogen atom in the methyl group of acetic acid [1] [3] [4]. The compound exhibits a systematic nomenclature as chloroethanoic acid or monochloroacetic acid, reflecting its structural relationship to the parent acetic acid molecule [2] [4].

The molecular structure features a carboxylic acid functional group (-COOH) bonded to a chloromethyl group (-CH₂Cl), creating a two-carbon chain with distinct electronic properties [1] [3]. The chlorine atom, being highly electronegative, exerts a significant inductive effect that withdraws electron density from the adjacent carbon atom and subsequently affects the entire molecular framework [16] [39]. This electron-withdrawing characteristic fundamentally alters the chemical behavior compared to unsubstituted acetic acid [16].

Crystallographic analysis reveals that 2-chloroacetic acid exists as hydrogen-bonded tetramers in its solid state, allowing for the presence of two non-equivalent chlorine environments within the crystal lattice [40]. The molecular geometry around the carboxylic carbon maintains the typical trigonal planar arrangement, while the chloromethyl carbon adopts a tetrahedral configuration [3] [11]. The carbon-chlorine bond length measures approximately 1.7755 Å, with the molecular conformation approaching planarity due to the eclipsed arrangement of the chlorine atom relative to the carbonyl group [11].

Polymorphic Forms (α, β, γ, δ)

2-Chloroacetic acid demonstrates remarkable polymorphic behavior, existing in multiple crystalline modifications designated as α, β, γ, and potentially δ forms [5] [40]. These polymorphic variants exhibit monoclinically prismatic structures with distinct thermodynamic stabilities and industrial significance [5].

The α-form represents the most thermodynamically stable polymorph and holds the greatest industrial importance due to its favorable crystallization properties [5]. This modification exhibits superior stability under standard storage and handling conditions, making it the preferred form for commercial applications [5]. The β-form displays intermediate stability characteristics, while the γ-form shows reduced thermal stability compared to the α-modification [5].

Polymorphic FormMelting Point (°C)Heat of Fusion (kJ/mol)Industrial Significance
α62-6319.38Most stable, primary commercial form
β55-5618.63Intermediate stability
γ50-5115.87Lower stability
δ43.8-Potentially exists, limited data

The polymorphic transformations occur through solid-state phase transitions that depend on temperature, pressure, and crystallization conditions [5]. Crystal engineering studies have identified specific hydrogen bonding patterns that stabilize each polymorphic form, with the α-form exhibiting the most extensive intermolecular hydrogen bonding network [40].

Physical Parameters and Constants

Melting Point and Phase Behavior

The melting point of 2-chloroacetic acid varies significantly among its polymorphic forms, ranging from 43.8°C for the δ-form to 62-63°C for the α-form [5] [15]. The α-form, being the most stable polymorph, exhibits a melting point of 61.0-63.0°C under standard atmospheric pressure conditions [15] [18].

Phase behavior studies demonstrate that 2-chloroacetic acid undergoes distinct thermal transitions during heating and cooling cycles [5]. The compound exhibits hygroscopic properties in its solid state, readily absorbing moisture from atmospheric conditions [5] [8]. Upon melting, the compound forms a colorless liquid that maintains stability under controlled temperature conditions [5] [15].

The freezing point depression characteristics have been extensively studied for binary mixtures with other carboxylic acids, revealing complex eutectic behavior with acetic acid, dichloroacetic acid, and trichloroacetic acid [5]. These phase diagrams provide critical information for purification processes and industrial crystallization operations [5].

Density and Viscosity Relationships

2-Chloroacetic acid exhibits distinct density characteristics in both solid and liquid phases [5] [15]. The solid density at 20°C measures 1.58 g/cm³, while the liquid density shows temperature dependence with values of 1.3703 g/cm³ at 65°C [5] [15] [18].

Viscosity measurements reveal significant temperature dependence, with values decreasing substantially as temperature increases [5] [15]. At 70°C, the dynamic viscosity measures 2.16 mPa·s, decreasing to 1.32 mPa·s at 100°C and further reducing to 1.30 mPa·s at 130°C [5]. This temperature-viscosity relationship follows typical behavior for organic liquids, enabling accurate prediction of flow characteristics under various processing conditions [15].

Temperature (°C)Dynamic Viscosity (mPa·s)Density (g/cm³)
702.16-
1001.321.29
1301.30-

Vapor Pressure Characteristics

The vapor pressure of 2-chloroacetic acid follows the Antoine equation relationship, providing accurate predictions across a wide temperature range [19]. Experimental measurements demonstrate vapor pressure values from 0.2 mbar at 20°C to 101.3 kPa at the normal boiling point of approximately 189°C [18] [19].

Vapor pressure data conform to the Antoine equation: log₁₀(P) = A - (B / (T + C)), where P represents vapor pressure in bar and T denotes temperature in Kelvin [19]. The Antoine equation parameters for the temperature range 344.66 to 462.3 K are: A = 4.69087, B = 1733.96, and C = -92.154 [19].

The vapor pressure characteristics enable accurate design of distillation and evaporation processes, with implications for both laboratory-scale purification and industrial production operations [19] [20]. The relatively low vapor pressure at ambient temperature facilitates safe handling and storage under normal conditions [18] [20].

Thermodynamic Properties

Heat of Formation (ΔHf)

The standard heat of formation for 2-chloroacetic acid has been determined through calorimetric measurements and computational approaches [3] [21]. The gas-phase heat of formation measures -365.16 kJ/mol according to Joback estimation methods, while experimental determinations at 100°C yield values of -490.1 kJ/mol [5] [21].

These thermodynamic values reflect the stabilization energy associated with the formation of 2-chloroacetic acid from its constituent elements in their standard states [21]. The negative values indicate an exothermic formation process, consistent with the stable nature of the compound under standard conditions [21].

Comparative analysis with related compounds demonstrates that chlorine substitution significantly affects the heat of formation compared to acetic acid [21]. The electron-withdrawing effect of the chlorine atom contributes to the overall thermodynamic stability of the molecule [21].

Heat of Combustion (ΔHc)

Experimental determination of the heat of combustion for 2-chloroacetic acid yields values ranging from -726.80 to -729.00 kJ/mol, with an uncertainty of ±4.00 kJ/mol reported for the more precise measurements [21]. These values represent the energy released during complete combustion to carbon dioxide, water, and hydrogen chloride [20] [21].

The combustion enthalpy measurements provide fundamental thermodynamic data essential for understanding the compound's energy content and stability relationships [20] [21]. The values demonstrate the significant energy content of the organic framework despite the presence of the electron-withdrawing chlorine substituent [21].

Calorimetric studies have established the heat of combustion for solid 2-chloroacetic acid as 715.9 kJ/mol under standard conditions [5]. This value enables calculation of other thermodynamic properties through established thermochemical relationships [5] [21].

Heat of Sublimation (ΔHsubl)

The heat of sublimation for 2-chloroacetic acid measures 82.20 ± 0.90 kJ/mol at 25°C, representing the energy required for direct phase transition from solid to vapor [21]. Alternative calculations using the Joback estimation method suggest a heat of sublimation value of 88.1 kJ/mol [5] [21].

This thermodynamic parameter proves critical for understanding vapor-phase behavior and designing sublimation-based purification processes [21]. The relatively high heat of sublimation reflects the strong intermolecular hydrogen bonding present in the crystalline state [21] [40].

The sublimation characteristics enable specialized purification techniques and provide insights into the intermolecular forces governing solid-state stability [21]. These values support industrial applications requiring precise control of vapor-phase concentrations [21].

Heat of Solution (ΔHsolv)

The heat of solution for 2-chloroacetic acid in water exhibits distinct values depending on the initial physical state of the compound [5]. For solid 2-chloroacetic acid dissolving in water at 16°C, the process is exothermic with ΔHsolv = -14.0 kJ/mol [5]. Conversely, dissolution of liquid 2-chloroacetic acid shows an endothermic process with ΔHsolv = +1.12 kJ/mol [5].

These contrasting values reflect the energy balance between breaking intermolecular forces in the pure compound and forming new solute-solvent interactions in aqueous solution [5]. The exothermic dissolution of the solid indicates favorable solvation energy that exceeds the lattice energy requirement [5].

The heat of solution data provides essential information for industrial dissolution processes and enables accurate prediction of temperature changes during aqueous solution preparation [5]. These values support process design for applications requiring controlled thermal conditions [5].

Spectroscopic Characterization

Infrared Spectral Analysis

Infrared spectroscopy of 2-chloroacetic acid reveals characteristic absorption bands that enable definitive identification and structural confirmation [24] [25]. The infrared spectrum exhibits distinct features in the carbonyl, hydroxyl, and carbon-halogen regions that distinguish this compound from related carboxylic acids [24] [28].

The carbonyl stretching vibration appears as a strong absorption band around 1723 cm⁻¹ for the non-ionized acid form [28]. This frequency reflects the electron-withdrawing effect of the chlorine atom, which increases the carbonyl stretching frequency compared to unsubstituted acetic acid [28]. The carboxylic acid hydroxyl group produces characteristic broad absorption spanning from approximately 3700 to 1700 cm⁻¹, with specific bands at 3000 and 2600 cm⁻¹ attributed to hydrogen-bonded hydroxyl groups [28].

Additional spectroscopic features include the carbon-chlorine stretching vibration and various deformation modes that provide structural fingerprinting capabilities [24] [25]. Solution-phase measurements in carbon tetrachloride and carbon disulfide solvents enable detailed vibrational analysis across the complete infrared range from 3800 to 250 cm⁻¹ [24].

Nuclear Magnetic Resonance Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-chloroacetic acid through both ¹H and ¹³C NMR techniques [26] [29]. The ¹H NMR spectrum in deuterium oxide solution exhibits characteristic chemical shifts that reflect the electronic environment of each hydrogen atom [26].

The methylene protons adjacent to the chlorine atom appear as a singlet due to the absence of vicinal coupling, with chemical shifts influenced by the electron-withdrawing chlorine substituent [26] [29]. The carboxylic acid proton typically exhibits rapid exchange with deuterium oxide solvent, affecting its detection in aqueous NMR measurements [26].

¹³C NMR spectroscopy reveals distinct carbon environments corresponding to the carboxylic carbon and the chloromethyl carbon [29]. The chemical shifts provide quantitative information about the electronic effects of chlorine substitution on the carbon framework [29]. NMR spectroscopy serves as a primary analytical tool for purity assessment and structural verification in both research and industrial applications [26] [29].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-chloroacetic acid demonstrates characteristic fragmentation patterns that enable identification and quantitative analysis [27]. The molecular ion peak appears at m/z 94, corresponding to the molecular weight of the compound [4] [27].

Primary fragmentation pathways include loss of the hydroxyl radical (M-17) through α-cleavage, producing a base peak that represents a significant diagnostic fragment [27]. Additional fragmentation involves loss of chlorine atoms and formation of acylium ion fragments characteristic of carboxylic acid derivatives [27].

The fragmentation patterns exhibit sensitivity to ionization conditions and provide structural information through analysis of fragment ion intensities and mass relationships [27]. Electron impact ionization typically produces reproducible spectra suitable for library matching and quantitative applications [27]. The mass spectral behavior enables detection and quantification in complex mixtures through selective ion monitoring techniques [27].

Acid-Base Equilibria

Acid Dissociation Constants (pKa 2.87)

2-Chloroacetic acid exhibits significantly enhanced acidity compared to acetic acid, with a pKa value of 2.87 at 25°C in aqueous solution [16]. This represents a substantial increase in acid strength, with an acidity constant (Ka) of 1.36 × 10⁻³ mol/L [16]. The enhanced acidity results directly from the electron-withdrawing inductive effect of the chlorine atom, which stabilizes the conjugate base through delocalization of negative charge [16] [39].

Potentiometric measurements demonstrate a degree of dissociation of 1.52 × 10⁻³ in aqueous solution at 25°C [5]. This quantitative assessment provides precise values for equilibrium calculations and pH prediction in various solution conditions [5] [16].

The acid dissociation behavior follows typical carboxylic acid equilibrium relationships, with temperature and ionic strength dependencies characteristic of weak acid systems [16]. The pKa value enables accurate calculation of species distribution as a function of solution pH, supporting applications in analytical chemistry and industrial process control [16].

Comparative Acidity Among Haloacetic Acids

The acidity of haloacetic acids increases systematically with the number and electronegativity of halogen substituents [16] [34] [39]. 2-Chloroacetic acid (pKa 2.87) demonstrates intermediate acidity within the series: trichloroacetic acid (pKa 0.77) > dichloroacetic acid (pKa 1.25) > 2-chloroacetic acid (pKa 2.87) > acetic acid (pKa 4.75) [16] [34].

This acidity progression reflects the cumulative electron-withdrawing effects of multiple halogen atoms [39]. Each additional chlorine substitution further stabilizes the conjugate base through increased inductive effects, resulting in stronger acid behavior [39]. Comparative studies with other haloacetic acids reveal that fluoroacetic acid (pKa 2.6) exhibits slightly higher acidity than 2-chloroacetic acid due to the greater electronegativity of fluorine [16].

CompoundpKaRelative Acidity
Trichloroacetic acid0.77Strongest
Dichloroacetic acid1.25Strong
Fluoroacetic acid2.6Moderate
2-Chloroacetic acid2.87Moderate
Acetic acid4.75Weak

The relationship between halogen substitution and acidity provides fundamental insights into electronic effects in organic chemistry [39]. The quantitative acidity data supports the design of buffer systems and enables prediction of chemical behavior in various pH environments [16] [39].

Solubility Phenomena and Solvation Chemistry

2-Chloroacetic acid exhibits excellent solubility in water across a wide temperature range, demonstrating the strong hydrogen bonding interactions between the carboxylic acid group and water molecules [5] [32]. Solubility measurements reveal temperature-dependent behavior with values ranging from 76% by weight at 0°C to complete miscibility at elevated temperatures [5].

The compound shows good solubility in polar organic solvents including methanol, acetone, diethyl ether, and ethanol [5] [32]. However, 2-chloroacetic acid demonstrates limited solubility in nonpolar hydrocarbons and chlorinated hydrocarbons due to the polar nature of the carboxylic acid functional group [5] [32].

Temperature (°C)Solubility (g/100g H₂O)Solubility (g/100g solution)
024571
1031776
2042180.8
3060485.8
4098790.8
50190095
60-99

Solvation chemistry studies indicate that 2-chloroacetic acid forms azeotropic mixtures with various organic compounds, affecting separation and purification processes [5]. The polar characteristics of the molecule facilitate dissolution in polar solvents through dipole-dipole interactions and hydrogen bonding mechanisms [30] [32].

Electrical and Dielectric Properties

2-Chloroacetic acid demonstrates distinct electrical and dielectric properties that reflect its molecular structure and intermolecular interactions [5] [31]. The dielectric constant measured at 100°C equals 16.8, indicating significant molecular polarity arising from the electronegative chlorine atom and carboxylic acid group [5].

Electrical conductivity measurements reveal temperature-dependent behavior with the lowest measured value of 3.1 mS/cm at 70°C [5]. The conductivity increases dramatically in the presence of trace water amounts, reflecting the ionization behavior of the carboxylic acid group [5]. This sensitivity to moisture content requires careful control during electrical property measurements [5].

The polar nature of 2-chloroacetic acid contributes to its dielectric properties through permanent dipole moments and polarization effects [31] [33]. Studies on polymer composites containing chloroacetic acid derivatives demonstrate enhanced dielectric constant values and improved electrical energy storage capabilities [31]. The molecular dipole moment and polarizability characteristics influence both bulk dielectric behavior and interfacial phenomena in heterogeneous systems [31] [33].

XLogP3

0.2

Wikipedia

Chloro(~13~C_2_)acetic acid

Dates

Modify: 2023-08-15

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